molecular formula C12H14N2O4 B3878090 5-(2-benzoylhydrazino)-5-oxopentanoic acid

5-(2-benzoylhydrazino)-5-oxopentanoic acid

Cat. No. B3878090
M. Wt: 250.25 g/mol
InChI Key: LVZVHGWKJUGCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Benzoylhydrazino)-5-oxopentanoic acid is a chemical compound with the molecular formula C15H20N2O4 . It is a derivative of benzhydrazide, which is also known as benzoic acid hydrazide or benzoylhydrazine .


Synthesis Analysis

The synthesis of compounds similar to 5-(2-benzoylhydrazino)-5-oxopentanoic acid often involves the reaction of suitable aldehydes with hydrazides . Various methods such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions are used . The choice of method depends on the specific compounds being synthesized .


Molecular Structure Analysis

The molecular structure of 5-(2-Benzoylhydrazino)-5-oxopentanoic acid includes a total of 43 bonds. There are 25 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 N hydrazine, and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving compounds like 5-(2-benzoylhydrazino)-5-oxopentanoic acid typically involve the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction profiles and times can be monitored using chemometric analysis .

properties

IUPAC Name

5-(2-benzoylhydrazinyl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-10(7-4-8-11(16)17)13-14-12(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZVHGWKJUGCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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